molecular formula C15H17N5O2 B2703478 6-morpholino-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide CAS No. 1909674-66-3

6-morpholino-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide

Cat. No.: B2703478
CAS No.: 1909674-66-3
M. Wt: 299.334
InChI Key: MMSHZUGFUUYSQU-UHFFFAOYSA-N
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Description

6-morpholino-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure, which combines a morpholine ring, a pyridine moiety, and a pyrimidine core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with morpholine and pyridine-based reagents. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

6-morpholino-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-morpholino-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    4,6-dichloropyrimidine: A precursor in the synthesis of 6-morpholino-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide.

    Morpholine derivatives: Compounds with similar morpholine rings but different substituents.

    Pyridine-based compounds: Molecules containing pyridine moieties with various functional groups.

Uniqueness

This compound is unique due to its combination of a morpholine ring, pyridine moiety, and pyrimidine core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for diverse applications.

Properties

IUPAC Name

6-morpholin-4-yl-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c21-15(17-10-12-3-1-2-4-16-12)13-9-14(19-11-18-13)20-5-7-22-8-6-20/h1-4,9,11H,5-8,10H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSHZUGFUUYSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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